![molecular formula C20H18N4O2S B2816410 (3-(2-甲基-1H-苯并[d]咪唑-1-基)吡咯啉-1-基)(5-(噻吩-2-基)异噁唑-3-基)甲酮 CAS No. 2034560-70-6](/img/structure/B2816410.png)
(3-(2-甲基-1H-苯并[d]咪唑-1-基)吡咯啉-1-基)(5-(噻吩-2-基)异噁唑-3-基)甲酮
货号 B2816410
CAS 编号:
2034560-70-6
分子量: 378.45
InChI 键: XQKMNGRWHLYKIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a pyrrolidine ring, an isoxazole ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The benzimidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .科学研究应用
- The compound’s unique structure suggests potential antiproliferative activity. Researchers have investigated its effects on human cancer cell lines, such as prostate (DU-145), lung (A549), and cervical (HeLa) cells .
- Heterocyclic compounds often exhibit antimicrobial properties. Imidazole derivatives, including this compound, have been studied for their antibacterial, antifungal, and antiviral effects .
- Imidazole-containing molecules have been associated with anti-inflammatory effects. This compound’s structure may contribute to modulating inflammatory pathways .
- The presence of imidazole and isoxazole rings suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress .
- Imidazole derivatives serve as essential synthons in drug development. Researchers have used them to create novel drugs with diverse pharmacological activities .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Potential
Antioxidant Properties
Drug Design and Synthesis
未来方向
属性
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-21-15-5-2-3-6-17(15)24(13)14-8-9-23(12-14)20(25)16-11-18(26-22-16)19-7-4-10-27-19/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMNGRWHLYKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Isoquinoline-4-sulfonyl fluoride
1935460-21-1
1-(4,4,4-Trifluorobutyl)indazol-6-amine
936129-15-6